Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide
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Overview
Description
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide is a complex organic compound known for its significant biological activities. This compound belongs to the class of pyrrolobenzothiadiazepines, which have been studied for their potential therapeutic applications, particularly in the treatment of cancer and viral infections .
Preparation Methods
The synthesis of Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reagents and conditions used.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a tool for studying reaction mechanisms.
Mechanism of Action
The mechanism by which Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide exerts its effects involves the activation of caspase cascades, leading to apoptosis in cancer cells. This process is characterized by the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of caspase-3 through the down-regulation of Bcl-2 and up-regulation of Bax . The compound also interferes with the release of cytochrome c, further promoting apoptosis .
Comparison with Similar Compounds
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-,5,5-dioxide is unique compared to other similar compounds due to its specific structure and biological activities. Similar compounds include:
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-11-acetic acid 5,5-dioxide: Known for its anti-HIV activity.
1,12b-dihydro-2H-azeto[2,1-d]pyrrolo[1,2,5]benzothiadiazepin-2-one 8,8-dioxide: Exhibits significant biological activity but differs in its molecular targets and pathways.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of this compound .
Biological Activity
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine-8-carboxylic acid, 10,11-dihydro-2-methyl-11-oxo-, 5,5-dioxide (referred to as PBTD) is a complex organic compound that has garnered attention for its significant biological activity, particularly in oncology. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.
Compound Overview
- Molecular Formula : C13H10N2O5S
- Molecular Weight : Approximately 306.3 g/mol
- Structure : The compound features a bicyclic structure that includes a thiadiazepine ring fused with a benzothiadiazine moiety.
PBTD exhibits its biological effects primarily through the induction of apoptosis in cancer cells. The mechanisms involved include:
- Caspase Activation : PBTD activates caspases, leading to programmed cell death. Notably, it induces cleavage of poly (ADP-ribose) polymerase (PARP) and activates caspase-3 by down-regulating anti-apoptotic proteins such as Bcl-2 and up-regulating pro-apoptotic proteins like Bax .
- Modulation of Bcl-2 Family Proteins : Research indicates that treatment with PBTD results in an increase in Bax levels and a subsequent decrease in Bcl-xL and Bcl-2 levels over time. This modulation is crucial for the apoptotic process .
Biological Activity
PBTD has shown potent activity against various cancer cell lines, particularly those expressing the BCR-ABL fusion protein associated with chronic myelogenous leukemia (CML). Key findings include:
- Apoptotic Effects on K562 Cells : In studies involving K562 cells (a model for CML), PBTD demonstrated significant apoptotic activity. The percentage of cell death was quantified using propidium iodide uptake and DNA fragmentation analysis .
- Resistance to Imatinib : PBTDs have been shown to induce apoptosis in primary leukemic blasts from patients resistant to imatinib therapy. This suggests potential therapeutic applications for patients who do not respond to conventional treatments .
Case Studies
Several studies have highlighted the efficacy of PBTD:
- Study on K562 Cells : A study demonstrated that PBTD treatment led to a rapid increase in Bax protein levels within 8 hours and sustained effects over 24 hours. The down-regulation of Bcl-2 was also observed, supporting the compound's role in promoting apoptosis .
- Research on Primary Leukemic Cells : Another investigation focused on primary leukemic cells from patients at onset and those in blast crisis. The results indicated that PBTDs could induce apoptosis independently of BCR-ABL expression levels, making them promising candidates for further development .
Comparative Analysis
To better understand the unique properties of PBTD compared to other similar compounds, the following table summarizes key features:
Compound Name | Structure | Unique Features |
---|---|---|
Pyrrolo[1,2-b][1,4]benzodiazepine | Similar bicyclic structure | Primarily used for anxiolytic effects |
Benzothiadiazepine | Contains a benzene fused to a thiadiazepine | Known for sedative properties |
Thienodiazepine | Contains a thiophene ring | Exhibits anticonvulsant activity |
Pyrrolo[1,2-b][1,2,5]benzothiadiazepine | Unique bicyclic structure with thiadiazepine and benzothiadiazine | Significant apoptotic activity against leukemia cells |
Properties
Molecular Formula |
C13H10N2O5S |
---|---|
Molecular Weight |
306.30 g/mol |
IUPAC Name |
2-methyl-4,10,10-trioxo-5H-pyrrolo[1,2-b][1,2,5]benzothiadiazepine-7-carboxylic acid |
InChI |
InChI=1S/C13H10N2O5S/c1-7-4-10-12(16)14-9-5-8(13(17)18)2-3-11(9)21(19,20)15(10)6-7/h2-6H,1H3,(H,14,16)(H,17,18) |
InChI Key |
YEDYLBQHVKURSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=C1)C(=O)NC3=C(S2(=O)=O)C=CC(=C3)C(=O)O |
Origin of Product |
United States |
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